molecular formula C9H17NO2 B1653416 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol CAS No. 1824051-35-5

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol

Cat. No.: B1653416
CAS No.: 1824051-35-5
M. Wt: 171.24
InChI Key: ULNFQKRYRMPKOP-UHFFFAOYSA-N
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Description

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system.

Mechanism of Action

Target of Action

The primary target of 2-(2-Oxa-7-azaspiro[3Spirocyclic oxetanes like 2-(2-oxa-7-azaspiro[35]nonan-7-yl)ethanol have been proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They have been used in drug discovery projects that demanded a substituent that enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

Mode of Action

The specific mode of action of 2-(2-Oxa-7-azaspiro[3It is known that spirocyclic oxetanes offer the hydrogen bonding capacity necessary for efficient binding to the his194 residue of nqo1 . This enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

The exact biochemical pathways affected by 2-(2-Oxa-7-azaspiro[3Given its potential interaction with nqo1, it may influence the pathways related to this enzyme, which plays a crucial role in protecting cells against oxidative stress and in the metabolism of xenobiotics .

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Oxa-7-azaspiro[3Oxetane-containing compounds are generally known for their metabolic robustness in comparison to carbonyl alternatives .

Result of Action

The specific molecular and cellular effects of 2-(2-Oxa-7-azaspiro[3Given its potential interaction with nqo1, it may influence the activity of this enzyme, potentially affecting cellular responses to oxidative stress and the metabolism of certain compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol typically involves the formation of the spirocyclic structure through a series of condensation and cyclization reactions. One reported method includes the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method allows for the formation of the spirocyclic oxetane structure, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to various alcohol derivatives .

Scientific Research Applications

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol stands out due to its larger ring system and the presence of both an oxetane and an azaspiro structure. This combination provides unique steric and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-5-10-3-1-9(2-4-10)7-12-8-9/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNFQKRYRMPKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288416
Record name 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824051-35-5
Record name 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824051-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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